4-Bromo-3-methylbenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

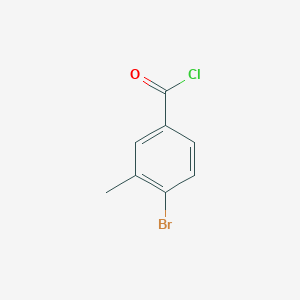

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXGJCNXMPLCJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427386 | |

| Record name | 4-bromo-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-25-4 | |

| Record name | 4-Bromo-3-methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-3-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-3-methylbenzoyl chloride CAS number

An In-depth Technical Guide to 4-Bromo-3-methylbenzoyl Chloride for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 21900-25-4), a key building block in modern synthetic organic chemistry.[1][2][3] With its distinct substitution pattern on the benzene ring, this acyl chloride serves as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. This document delves into its physicochemical properties, established synthetic routes, mechanistic insights, and critical applications in drug discovery. Detailed experimental protocols and safety considerations are also provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization.

Core Physicochemical Properties

This compound is a bifunctional molecule, featuring a highly reactive acyl chloride group and a substituted aromatic ring. This combination of functionalities makes it a valuable synthon for introducing the 4-bromo-3-methylbenzoyl moiety into a target structure. Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 21900-25-4 | [1] |

| Molecular Formula | C₈H₆BrClO | [1][2][4] |

| Molecular Weight | 233.49 g/mol | [1][2] |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)Cl)Br | [3][4] |

| InChIKey | PVXGJCNXMPLCJU-UHFFFAOYSA-N | [4] |

| Physical Form | Solid or liquid | [5] |

| Purity | Typically ≥95.0% | [1] |

Synthesis and Mechanism of Formation

The primary and most efficient method for the preparation of this compound is the chlorination of its corresponding carboxylic acid, 4-bromo-3-methylbenzoic acid. This transformation is a cornerstone of organic synthesis, typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Causality of Reagent Choice:

-

Thionyl Chloride (SOCl₂): This reagent is often preferred in industrial-scale synthesis due to its cost-effectiveness. The reaction mechanism involves the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). A key advantage is that the byproducts are gaseous, which simplifies purification as they can be easily removed from the reaction mixture.

-

Oxalyl Chloride ((COCl)₂): For laboratory-scale or high-purity applications, oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is an excellent choice.[6][7] The reaction proceeds under milder conditions than with thionyl chloride and also produces only gaseous byproducts (CO, CO₂, HCl), facilitating a clean reaction and straightforward workup.

Generalized Synthetic Pathway

Caption: Synthesis of this compound from its carboxylic acid precursor.

Role in Drug Discovery and Medicinal Chemistry

Acyl chlorides are fundamental reactive intermediates in pharmaceutical synthesis, primarily used for forming amide and ester bonds—two of the most common linkages in active pharmaceutical ingredients (APIs).[8] this compound is particularly valuable because the substituents on the phenyl ring (bromo and methyl groups) provide specific steric and electronic properties that can be crucial for a molecule's biological activity and metabolic stability.

-

Scaffold Elaboration: It serves as a "scaffold decorator," allowing medicinal chemists to attach the 4-bromo-3-methylbenzoyl group to a core molecule containing a nucleophilic handle (like an amine or alcohol). This process is central to structure-activity relationship (SAR) studies, where modifications to a lead compound are made to optimize its potency, selectivity, and pharmacokinetic profile.

-

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. This has become an increasingly recognized strategy in rational drug design.[9]

-

Metabolic Stability: The presence of a halogen like bromine can influence the metabolic fate of a drug molecule, sometimes blocking sites of oxidative metabolism and thereby increasing the drug's half-life.[6][9]

While specific drugs derived directly from this reagent are proprietary, its utility is analogous to other substituted benzoyl chlorides used in the synthesis of NSAIDs, kinase inhibitors, and other therapeutic agents.[8][10]

Experimental Protocol: Amide Synthesis

This section provides a self-validating, step-by-step methodology for a representative acylation reaction: the synthesis of an amide using this compound and a primary amine.

Objective: To synthesize N-alkyl-4-bromo-3-methylbenzamide.

Materials:

-

This compound

-

Primary Amine (e.g., benzylamine)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Protocol:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as TEA (1.2 equivalents) in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise over 15-20 minutes. Causality: The reaction is exothermic, and slow addition at low temperature prevents side reactions. The base (TEA) is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing:

-

Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ (to remove any unreacted starting acid), and brine (to reduce the amount of water in the organic layer).

-

Separate the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification and Validation: Purify the crude amide by recrystallization or column chromatography. The structure and purity of the final product should be validated using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow Diagram for Amide Synthesis

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 3-BROMO-4-METHYL-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. PubChemLite - this compound (C8H6BrClO) [pubchemlite.lcsb.uni.lu]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. jms.ump.edu.pl [jms.ump.edu.pl]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 4-Bromo-3-methylbenzoyl chloride: Properties, Reactivity, and Applications

This technical guide provides a comprehensive overview of 4-Bromo-3-methylbenzoyl chloride, a key chemical intermediate for professionals in the fields of pharmaceutical research, drug development, and fine chemical synthesis. This document delves into its core physical and chemical properties, analyzes its reactivity based on its unique substitution pattern, and provides practical, field-proven insights for its application in organic synthesis.

Core Chemical Identity and Physical Properties

This compound, with CAS Number 21900-25-4, is a disubstituted benzoyl chloride. The presence of the highly reactive acyl chloride group makes it a valuable acylating agent, while the bromo and methyl substituents on the aromatic ring provide sites for further functionalization and modulate the compound's reactivity.

Physicochemical Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆BrClO | [1][2] |

| Molecular Weight | 233.49 g/mol | [1] |

| CAS Number | 21900-25-4 | [1] |

| Appearance | Not specified; likely a colorless to light yellow liquid or low-melting solid. | Inferred from analogous compounds |

| Boiling Point | 145 °C at 20 mmHg | [3] |

| Melting Point | Data not available. For comparison, Methyl 4-bromo-3-methylbenzoate has a melting point of 38-44 °C. | |

| Density | Data not available. For comparison, 4-methylbenzoyl chloride has a density of 1.170 g/mL.[4] | |

| Flash Point | 121.2 °C | [3] |

| Solubility | Quantitative data is not available. Qualitatively, it is expected to be soluble in common aprotic organic solvents (e.g., Dichloromethane, THF, Toluene) and reactive with protic solvents (e.g., water, alcohols).[5] | |

| Moisture Sensitivity | Moisture sensitive. | [1] |

Chemical Structure

The structural arrangement of the atoms dictates the molecule's reactivity and spectroscopic signature.

Caption: Structure of this compound.

Spectroscopic Characterization Profile

Definitive spectroscopic data for this compound is not widely published. However, a reliable profile can be predicted based on the analysis of its functional groups and substitution patterns, supported by data from analogous compounds such as 4-bromobenzoyl chloride and 3-methylbenzoyl chloride.[6][7]

-

¹H NMR: The spectrum is expected to show three signals in the aromatic region (typically 7.0-8.5 ppm). The proton ortho to the carbonyl group will likely be the most downfield. The methyl group will appear as a singlet in the aliphatic region, typically around 2.4-2.6 ppm.

-

¹³C NMR: The carbonyl carbon is the most deshielded, with an expected chemical shift in the range of 165-170 ppm.[8] Aromatic carbons will appear between 120-145 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The methyl carbon will have a signal around 20-22 ppm.[9]

-

IR Spectroscopy: A strong, characteristic absorption band for the C=O stretch of the acyl chloride is expected between 1750 and 1800 cm⁻¹. Additional bands corresponding to C-Br, C-Cl stretches, and aromatic C=C and C-H vibrations will also be present.[10][11]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the high electrophilicity of its carbonyl carbon, making it an excellent acylating agent. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Electronic Effects of Substituents

The reactivity of the benzoyl chloride moiety is modulated by the electronic properties of the substituents on the aromatic ring.[12]

-

Methyl Group (-CH₃): Located at the meta position relative to the acyl chloride, the methyl group is a weak electron-donating group through an inductive effect (+I). This slightly increases the electron density on the carbonyl carbon, potentially making it marginally less reactive towards nucleophiles compared to unsubstituted benzoyl chloride.[13]

-

Bromo Group (-Br): Situated at the para position, the bromo group exerts two opposing effects: a deactivating inductive effect (-I) and an activating resonance effect (+M). For electrophilic aromatic substitution, the -I effect typically dominates, but in the context of nucleophilic attack at the carbonyl carbon, the net effect is a withdrawal of electron density, which enhances the electrophilicity of the carbonyl carbon and increases reactivity.[14]

The combined influence of these groups makes this compound a reactive species, readily undergoing reactions with a variety of nucleophiles.

Caption: General mechanism for nucleophilic acyl substitution.

Application in Synthesis: A Self-Validating Protocol

A primary application of this compound is in the synthesis of amides, which are prevalent structures in many active pharmaceutical ingredients (APIs). The following protocol describes a robust and widely applicable method for amide bond formation using a Schotten-Baumann-type reaction.[15]

Protocol: Synthesis of N-Aryl-4-bromo-3-methylbenzamide

This protocol provides a reliable method for coupling this compound with a representative aromatic amine.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-fluoroaniline)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (as a base)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Amine Solution Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Acyl Chloride Addition: Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the cooled amine solution dropwise over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

This protocol is self-validating as the progress can be monitored by TLC, and the final product can be characterized by standard spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of N-Aryl Amides.

Safety and Handling

As a reactive acyl chloride, this compound must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: The compound is corrosive and can cause severe skin burns and eye damage.[3] It is harmful if swallowed or inhaled.

-

Precautions: Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes. Handle under an inert atmosphere (e.g., argon or nitrogen) due to its moisture sensitivity.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.

Conclusion

This compound is a versatile and reactive intermediate with significant potential in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its utility is defined by the electrophilic nature of the acyl chloride group, modulated by the electronic effects of the bromo and methyl substituents. A thorough understanding of its physical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.

References

-

BenchChem. (2025). Unveiling Substituent Effects: A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides. Link

-

BenchChem. (2025). A Comparative Analysis of the Reactivity of Benzoyl Chloride Derivatives. Link

-

Deakyne, C. A., & Meot-Ner (Mautner), M. (2000). Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion. Journal of the American Chemical Society, 122(18), 4411–4419. Link

-

Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Link

-

Bentley, T. W., & Ebdon, D. N. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6434–6451. Link

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Link

-

Mendez, M. A., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 5(25), 15555–15563. Link

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of Amides using 4-(Chloromethyl)benzoyl chloride. Link

-

PubChem. (n.d.). 4-Bromobenzoyl chloride. National Center for Biotechnology Information. Link

-

PubChem. (n.d.). Benzoyl chloride, 4-bromo-3-formyl-. National Center for Biotechnology Information. Link

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table. Link

-

Fisher Scientific. (n.d.). Amide Synthesis. Link

-

BenchChem. (2025). Application Notes and Protocols: Synthesis of Amides using 3-Ethylbenzoyl Chloride. Link

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Link

-

ChemicalBook. (n.d.). 4-Bromobenzyl chloride(589-17-3) 1H NMR spectrum. Link

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Link

-

Sigma-Aldrich. (n.d.). 4-Bromo-3-methylbenzenesulfonyl chloride 97%. Link

-

NIST. (n.d.). Benzoyl chloride, 4-bromo-. NIST Chemistry WebBook. Link

-

ResearchGate. (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Link

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Link

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Link

-

Sigma-Aldrich. (n.d.). Methyl 4-bromo-3-methylbenzoate 95%. Link

-

Labsolu. (n.d.). This compound. Link

-

PubChemLite. (n.d.). This compound (C8H6BrClO). Link

-

ChemicalBook. (n.d.). 3-Methylbenzoyl chloride(1711-06-4) 1H NMR spectrum. Link

-

Stenutz. (n.d.). 4-methylbenzoyl chloride. Link

-

ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - this compound. Link

-

Chem-Impex. (n.d.). 4-Fluoro-3-methylbenzoyl chloride. Link

-

BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)benzoyl Chloride in Organic Solvents. Link

-

NIST. (n.d.). Benzoyl chloride. NIST Chemistry WebBook. Link

-

NIST. (n.d.). Benzoyl chloride, 4-methyl-. NIST Chemistry WebBook. Link

-

IndiaMART. (n.d.). 4-bromo-3-methylbenzenesulfonyl Chloride Chemical. Link

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. PubChemLite - this compound (C8H6BrClO) [pubchemlite.lcsb.uni.lu]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 4-methylbenzoyl chloride [stenutz.eu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Bromobenzoyl chloride | C7H4BrClO | CID 68515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Methylbenzoyl chloride(1711-06-4) 1H NMR spectrum [chemicalbook.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. compoundchem.com [compoundchem.com]

- 10. Benzoyl chloride, 4-bromo- [webbook.nist.gov]

- 11. Benzoyl chloride [webbook.nist.gov]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amide Synthesis [fishersci.se]

An In-Depth Technical Guide to 4-Bromo-3-methylbenzoyl chloride: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 4-Bromo-3-methylbenzoyl chloride (CAS No. 21900-25-4), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, core reactivity, and critical applications, grounding all claims in established scientific protocols and literature.

Introduction: A Versatile Bifunctional Building Block

This compound is a substituted aromatic acyl chloride. Its structure is strategically important in organic synthesis due to the presence of two distinct reactive sites: the highly electrophilic acyl chloride group and the bromo-substituted aromatic ring. This bifunctional nature allows for sequential, orthogonal reactions. The acyl chloride is primed for nucleophilic acyl substitution to form amides, esters, and ketones, while the aryl bromide is a classic handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. This versatility makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its safe and effective use in experimental design. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 21900-25-4 | [3][4] |

| Molecular Formula | C₈H₆BrClO | [3][4][5] |

| Molecular Weight | 233.49 g/mol | [3][4] |

| Appearance | Solid (typically) | [3] |

| Melting Point | 38-44 °C | |

| Boiling Point | 90-94 °C | |

| Moisture Sensitivity | Reacts with water | [6][7] |

| InChI Key | PVXGJCNXMPLCJU-UHFFFAOYSA-N | [5] |

Note: Physical properties such as melting and boiling points can vary slightly based on purity.

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 4-bromo-3-methylbenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts.[8][9]

Causality of Reagent Choice:

-

Thionyl Chloride (SOCl₂): This reagent is highly effective for converting carboxylic acids to acyl chlorides.[9] The reaction mechanism proceeds through a chlorosulfite intermediate, which is a superior leaving group compared to the hydroxyl group.[10]

-

Gaseous Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[9] Their continuous removal from the reaction mixture via venting to a scrubber drives the equilibrium toward the product, ensuring a high conversion rate in accordance with Le Châtelier's principle.

Experimental Protocol: Synthesis via Thionyl Chloride

-

Setup: A dry, two-necked round-bottom flask is equipped with a magnetic stir bar and a reflux condenser. The condenser outlet is connected to a gas trap or scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ gases produced. The entire apparatus must be thoroughly dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.[11]

-

Charging the Flask: The flask is charged with 4-bromo-3-methylbenzoic acid (1.0 equivalent).

-

Reagent Addition: Thionyl chloride (approximately 2.0 equivalents) is added to the flask.[11] A solvent such as dichloromethane or toluene can be used, although thionyl chloride can often serve as both reagent and solvent.

-

Reaction: The mixture is heated to reflux (the oil bath temperature is typically around 80-85 °C) and stirred for 2-4 hours.[4][11] Reaction progress can be monitored by the cessation of gas evolution.

-

Workup: After cooling to room temperature, the excess thionyl chloride is removed by distillation or under reduced pressure.[11]

-

Purification: The crude this compound product is then purified by vacuum distillation to yield the final, high-purity compound.[12]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Considerations

As an acyl chloride, the compound's reactivity is dominated by the electrophilic carbon atom of the carbonyl group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[13][14]

Key Reactions:

-

Amide Formation: Reaction with primary or secondary amines is one of the most common and vital transformations. This reaction is fundamental in synthesizing active pharmaceutical ingredients (APIs). A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct.[8]

-

Esterification: Reaction with alcohols yields the corresponding esters. This reaction is often catalyzed by a base like pyridine.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can acylate aromatic rings, forming a new carbon-carbon bond and creating complex ketone structures.[2]

Reaction Scheme Diagram

Caption: Key reactions of this compound.

Applications in Drug Discovery and Development

The structural motifs derived from this compound are present in numerous compounds explored in medicinal chemistry. The introduction of the bromo-methyl-benzoyl moiety can influence a molecule's pharmacological profile by altering its size, lipophilicity, and electronic properties, which can enhance binding affinity to biological targets.[15]

While specific FDA-approved drugs containing this exact fragment are not prominently cited, its utility is evident in the synthesis of investigational compounds and as a crucial intermediate. For instance, related benzoyl chlorides are instrumental in creating NSAIDs and other therapeutic agents.[2] The bromine atom, in particular, serves as a key functional group for late-stage diversification using Suzuki, Buchwald-Hartwig, or other cross-coupling reactions, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[3][6][7]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[6] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3]

-

Storage: The compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container in a cool, dry place away from moisture and incompatible materials like strong bases and alcohols.[6][7]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water after removing contaminated clothing.[3]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[3][7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

-

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by its dual reactivity. Its straightforward synthesis and predictable reactivity in nucleophilic acyl substitutions and cross-coupling reactions make it a reliable tool for medicinal chemists and process scientists. A thorough understanding of its properties, synthesis, and handling protocols is essential for leveraging this versatile building block to its full potential in the complex landscape of modern organic synthesis and drug discovery.

References

-

ChemicalBook. (2023). This compound MSDS/SDS.

-

Chemcasts. (n.d.). This compound Properties vs Pressure.

-

Fisher Scientific. (2021). Safety Data Sheet: 4-Bromo-3-methylbenzenesulfonyl chloride.

-

Sigma-Aldrich. (2022). Safety Data Sheet: 3-Bromobenzoyl chloride.

-

Fisher Scientific. (2020). Safety Data Sheet: 4-Bromobenzoyl chloride.

-

Organic Syntheses. (n.d.). A. N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide (2).

-

Sigma-Aldrich. (2023). Safety Data Sheet: 4-Bromophenol.

-

ChemicalBook. (n.d.). 3-BROMO-4-METHYL-BENZOYL CHLORIDE synthesis.

-

PrepChem.com. (n.d.). Preparation of 4-bromobenzoyl chloride.

-

Guidechem. (n.d.). 3-BROMO-4-METHYL-BENZOYL CHLORIDE CAS 21900-33-4 wiki.

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms.

-

PubChem. (n.d.). This compound.

-

LabSolu. (n.d.). This compound.

-

Naidu, K. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

-

Sigma-Aldrich. (n.d.). Methyl 4-bromo-3-methylbenzoate.

-

Leggio, A. et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

-

Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE.

-

PubChem. (n.d.). Benzoyl chloride, 4-bromo-3-formyl-.

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

-

Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides.

-

U.S. Environmental Protection Agency. (n.d.). Benzoyl chloride, 4-bromo- - Substance Details.

-

Journal of Medical Science. (2022). Introducing bromine to the molecular structure as a strategy for drug design.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 3-Methylbenzoyl Chloride in Pharmaceutical Synthesis.

-

Chemistry LibreTexts. (2022). 23.5: Common Classes of Organic Reactions.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 3-BROMO-4-METHYL-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. PubChemLite - this compound (C8H6BrClO) [pubchemlite.lcsb.uni.lu]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jms.ump.edu.pl [jms.ump.edu.pl]

Introduction: The Strategic Role of a Functionalized Acyl Chloride

An In-Depth Technical Guide to 4-Bromo-3-methylbenzoyl chloride: Properties, Synthesis, and Applications in Drug Discovery

This compound is a bifunctional organic compound of significant interest to the chemical synthesis and pharmaceutical industries. As a substituted benzoyl chloride, its core utility lies in its acyl chloride group, a highly reactive functional group that serves as an efficient acylating agent. The presence and specific placement of the bromo and methyl substituents on the aromatic ring provide medicinal and process chemists with a tool for introducing a precisely functionalized benzoyl moiety into a target molecule. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its synthesis, characterization, and strategic application in modern drug development.

Physicochemical and Structural Characteristics

The identity and purity of a chemical reagent are paramount for reproducible and successful synthesis. The key properties of this compound are summarized below. Its molecular weight is a critical parameter for stoichiometric calculations in reaction planning.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClO | [1][2][3] |

| Molecular Weight | 233.49 g/mol | [1][2][3][4] |

| CAS Number | 21900-25-4 | [1][2] |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)Cl)Br | [5] |

| InChIKey | PVXGJCNXMPLCJU-UHFFFAOYSA-N | [5] |

| Physical Form | Solid or Semi-Solid | [6] |

| Purity | Typically ≥95.0% | [1] |

Synthesis and Mechanistic Insight

The most common and direct method for the preparation of this compound is the chlorination of the corresponding carboxylic acid, 4-bromo-3-methylbenzoic acid. This conversion is a cornerstone of organic synthesis. While several chlorinating agents can be used, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are often preferred in laboratory and industrial settings over reagents like phosphorus pentachloride.

Causality of Reagent Choice: The preference for thionyl chloride or oxalyl chloride is rooted in the purity of the final product and the ease of workup. Both reagents react with the carboxylic acid to produce the desired acyl chloride, with the significant advantage that the byproducts are gaseous (SO₂, HCl, CO, CO₂). This simplifies the purification process immensely, as the volatile byproducts can be easily removed under reduced pressure or with a nitrogen sweep, often leaving a crude product of high purity that may be used directly or further purified by distillation or crystallization.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a representative lab-scale synthesis. All operations must be performed in a well-ventilated chemical fume hood.

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. The apparatus must be protected from atmospheric moisture by a drying tube (e.g., filled with CaCl₂).

-

Charging the Flask: Add 4-bromo-3-methylbenzoic acid (1 equivalent) to the flask.

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂, typically 2-3 equivalents) to the flask. A solvent such as toluene or dichloromethane is optional but can facilitate the reaction. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction via the Vilsmeier-Haack mechanism.

-

Reaction: Heat the mixture to reflux (typically 70-80°C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Caption: Core acylation reactions of this compound with nucleophiles.

The Role of Substituents in Drug Design

The "decoration" of the phenyl ring with bromo and methyl groups is not arbitrary. These substituents impart specific properties that are highly valuable in medicinal chemistry:

-

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding affinity and specificity. The introduction of bromine is a recognized strategy in drug design to enhance therapeutic activity. [7]* Metabolic Stability: The presence of a halogen can block sites of metabolic oxidation, potentially increasing the half-life of a drug molecule in the body. [7]* Steric and Electronic Influence: The 3-methyl group provides steric bulk and has an electron-donating effect. This, combined with the electron-withdrawing nature of the bromine atom, modulates the reactivity of the aromatic ring in subsequent synthetic steps (e.g., cross-coupling reactions) and influences the overall electronic profile of the final molecule. This level of control is crucial for optimizing a compound's pharmacological properties. [8] This compound serves as a key intermediate in the synthesis of complex molecules, including potential anti-inflammatory drugs, kinase inhibitors, and other therapeutic agents where a substituted benzoyl scaffold is required. [9][10]

Safety, Handling, and Disposal

This compound is a hazardous chemical that demands strict safety protocols. As a corrosive and moisture-sensitive compound, it must be handled with appropriate personal protective equipment (PPE) in a controlled environment.

-

Hazard Classification: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin. [11]* Handling: Always handle in a chemical fume hood to avoid inhalation of vapors. [4][12]Wear chemical-resistant gloves, safety goggles, and a lab coat. [4]The compound is moisture-sensitive and will react with water (hydrolyze) to form the corresponding carboxylic acid and corrosive hydrochloric acid gas. [11][12]Therefore, it should be handled under anhydrous conditions.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents. [11][12]* Spills and Disposal: In case of a spill, evacuate the area. Absorb with an inert, dry material and place in a suitable container for chemical waste disposal. [4]Disposal must be carried out in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic building block for the synthesis of complex, high-value molecules. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its versatile reactivity make it an invaluable tool for researchers and scientists in the pharmaceutical and chemical industries. The specific substitution pattern on the aromatic ring offers a sophisticated method for introducing functionality that can enhance biological activity, metabolic stability, and target specificity, underscoring its importance in the ongoing quest for novel therapeutics.

References

-

Benzoyl chloride, 4-bromo-3-formyl-. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

This compound (C8H6BrClO). PubChemLite. Available at: [Link]

-

Preparation of 4-bromobenzoyl chloride. PrepChem.com. Available at: [Link]

-

Benzoyl chloride, 4-bromo-. NIST WebBook. Available at: [Link]

-

Benzoyl chloride, 4-bromo-. NIST WebBook. Available at: [Link]

-

Understanding the Role of 3-Methylbenzoyl Chloride in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health. Available at: [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. Wiadomości Chemiczne. Available at: [Link]

-

Benzoyl chloride, 4-bromo- - Substance Details. US EPA. Available at: [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. scbt.com [scbt.com]

- 3. 3-BROMO-4-METHYL-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. PubChemLite - this compound (C8H6BrClO) [pubchemlite.lcsb.uni.lu]

- 6. 4-Bromo-3-methylbenzaldehyde | 78775-11-8 [sigmaaldrich.com]

- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling and Management of 4-Bromo-3-methylbenzoyl chloride

Executive Summary: Statement of Hazard

4-Bromo-3-methylbenzoyl chloride is a highly reactive acyl chloride derivative. Its primary hazards stem from its severe corrosivity and high reactivity with water and other nucleophilic substances. Direct contact causes severe burns to the skin, eyes, and respiratory tract.[1] Critically, it reacts vigorously with moisture, including atmospheric humidity, to release hydrogen chloride (HCl) and hydrogen bromide (HBr) gases, which are both corrosive and toxic.[2][3] Therefore, all handling protocols must be executed under strict anhydrous conditions, employing a multi-layered safety approach that combines robust engineering controls, appropriate personal protective equipment (PPE), and well-rehearsed emergency procedures. This guide provides the foundational knowledge and practical protocols for researchers, scientists, and drug development professionals to manage this reagent safely and effectively.

Compound Profile and Core Reactivity

Acyl chlorides are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine (-Cl) atom.[3] This substitution dramatically increases the electrophilicity of the carbonyl carbon, making this compound an excellent acylating agent but also highly susceptible to nucleophilic attack.[4]

Key Reactions to Consider:

-

Hydrolysis: Reacts violently with water to form 4-bromo-3-methylbenzoic acid and hydrogen chloride gas.[4] This reaction is exothermic and the rapid generation of HCl gas can cause pressure buildup in sealed containers.

-

Reaction with Alcohols/Amines: Reacts readily with alcohols to form esters and with ammonia or amines to form amides.[5][6] These reactions also produce HCl as a byproduct.

This inherent reactivity dictates all safety and handling considerations. The compound must be treated as both a severe corrosive and a water-reactive chemical.[2][7]

Physicochemical and Hazard Data

The following table summarizes key identification and property data for this compound.

| Property | Value | Source(s) |

| CAS Number | 21900-25-4 | [8] |

| Molecular Formula | C₈H₆BrClO | [8] |

| Molecular Weight | 233.49 g/mol | [8] |

| Physical State | Solid or Liquid (fuming) | [3][8] |

| Density | 1.574 g/cm³ | [8] |

| GHS Hazard Class | Corrosive Solid, Acidic, Organic, N.O.S. (UN3261, Hazard Class 8) | [8] |

| Primary Hazards | Causes severe skin burns and eye damage; Water-reactive; Lachrymator. | [1][2] |

Proactive Safety Measures: Engineering Controls & PPE

A proactive approach to safety is paramount. This involves implementing robust controls to minimize exposure potential before any handling begins.

Engineering Controls

Engineering controls are the first and most effective line of defense, designed to isolate the researcher from the hazard.

-

Chemical Fume Hood: All manipulations of this compound must be performed inside a properly functioning chemical fume hood.[9] This protects the user from inhaling corrosive vapors and dusts and provides a physical barrier via the sash.[9]

-

Glove Box (Inert Atmosphere): For highly sensitive reactions or when handling larger quantities, a glove box operating under an inert atmosphere (e.g., nitrogen or argon) is the preferred engineering control.[10][11][12] This definitively prevents reaction with atmospheric moisture, enhancing both safety and experimental integrity.

-

Emergency Equipment: Emergency eyewash stations and safety showers must be immediately accessible and tested regularly.[13] Their location should be clearly marked and unobstructed.

Personal Protective Equipment (PPE)

PPE is the final barrier between the user and the chemical. The selection must be based on the high corrosivity and reactivity of the compound. Standard laboratory attire is insufficient.[14]

-

Eye and Face Protection: A combination of tight-fitting chemical splash goggles and a full-face shield is mandatory.[9][13][15] The fume hood sash alone does not provide adequate protection from unexpected splashes or vigorous reactions.

-

Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves provide adequate protection against minor splashes, but gloves must be inspected for tears before each use and changed immediately upon contamination.[11][16] For extended operations, consider wearing heavier-duty gloves or double-gloving.

-

Body Protection: A chemical-resistant apron or a flame-resistant lab coat should be worn over standard laboratory clothing.[11][15][16] This protects against skin exposure from spills and splashes. Ensure footwear is closed-toed and chemically resistant.

The following diagram illustrates the logical workflow for selecting and implementing appropriate safety controls.

Caption: Workflow for Safety Control Selection and Implementation.

Standard Operating Procedures (SOPs)

Adherence to a strict, pre-defined SOP is critical for mitigating the risks associated with this compound.

Storage Protocol

Proper storage prevents degradation of the reagent and accidental hazardous reactions.

-

Container Integrity: Ensure the container is tightly closed and the cap/liner is intact and not degraded.[1][8]

-

Environment: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[8][13]

-

Moisture Control: Crucially, store away from all sources of water , including sinks, safety showers, and aqueous solutions.[7][10] For long-term storage, placing the primary container inside a secondary container within a desiccator is strongly recommended.[11]

-

Incompatibilities: Segregate from incompatible materials, which include:

Handling and Use Protocol

-

Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is donned, and emergency spill materials are within arm's reach.[12][17]

-

Inert Atmosphere: Purge all reaction glassware with an inert gas (nitrogen or argon) to remove atmospheric moisture.[12] Use fresh, anhydrous solvents for all reactions and transfers.[7]

-

Dispensing: If the compound is a solid, briefly flush the container with inert gas before opening. Weigh and transfer the solid quickly but carefully to minimize contact with air. Avoid creating dust.[8]

-

Reaction Quenching: When the reaction is complete, any excess acyl chloride must be quenched carefully. This is typically done by slowly adding the reaction mixture to a stirred, cooled solution of a weak base (like sodium bicarbonate solution) or water, always ensuring the quench is performed within the fume hood.

-

Cleanup: Decontaminate all surfaces that may have come into contact with the chemical.[9] Any contaminated tools or glassware should be carefully quenched before cleaning.

Emergency Response Protocol

Immediate and correct action during an emergency can significantly reduce the severity of an incident. Never use water to clean up a spill of pure this compound. [10][18]

Spill Response

-

Alert & Evacuate: Immediately alert personnel in the area. If the spill is large (greater than ~100 mL), evacuate the laboratory and call emergency services.[19][20]

-

Isolate: Restrict access to the spill area.[20]

-

Ventilate: Ensure the fume hood is drawing air to capture any evolving HCl/HBr gas.

-

PPE: Don the appropriate PPE as described in section 3.2 before approaching the spill.[19]

-

Contain & Absorb:

-

Collect Waste: Using non-sparking tools, carefully sweep the absorbed material into a heavy-duty plastic bag or a designated, sealable container.[8][18]

-

Decontaminate: Wipe the spill area with a dry paper towel, then decontaminate the surface with a mild detergent and water solution.[18]

-

Dispose: Label the container with "Hazardous Waste: this compound spill debris" and arrange for pickup through your institution's environmental health and safety office.[18][20]

First Aid Measures

| Exposure Route | First Aid Protocol | Source(s) |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention. | [1][2][8] |

| Eye Contact | Immediately flush eyes with large amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][2][8] |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled). Seek immediate medical attention. | [1][8] |

| Ingestion | DO NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [1][8] |

Fire Response

-

Extinguishing Media: Use a Class D, dry chemical, or carbon dioxide (CO₂) fire extinguisher.[8][10] Alcohol-resistant foam may also be suitable.[8]

-

Critical Precaution: DO NOT USE WATER. [7] The reaction with water will generate flammable and corrosive gases, exacerbating the fire.

-

Hazards: Fires involving this compound will produce highly toxic and corrosive decomposition products, including carbon oxides, hydrogen chloride, hydrogen bromide, and potentially phosgene.[2] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][8]

Waste Management

All waste containing this compound, including spill cleanup materials and empty containers, must be treated as hazardous waste.

-

Disposal: The material must be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[8] Do not pour down the drain or mix with other waste streams.[8]

-

Containers: Empty containers should be triple-rinsed with a suitable anhydrous solvent (e.g., dichloromethane or toluene). The rinsate must be collected as hazardous waste. The rinsed container should then be punctured to prevent reuse and disposed of according to institutional guidelines.[8]

References

- OSHA Training School. (2024, January 19).

- denios.ca. Managing Corrosive Substances: Safety Protocols for Businesses.

- Eastern Michigan University. Safety Program - Resources.

- ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - this compound.

- The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals.

- Univar Solutions. (2022, August 25). Safety Precautions for Corrosive Substances.

- Princeton University Environmental Health & Safety.

- University of Georgia Research Safety. (2022, June).

- UNC Charlotte Environmental Health and Safety.

- Syracuse University Environmental Health & Safety Services.

- Oakland University.

- Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives.

- North Industrial Chemicals. (2025, January 23). Learn How to Handle Small Hydrochloric Acid Spills Safely.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 68515, 4-Bromobenzoyl chloride.

- Thermo Fisher Scientific.

- Fisher Scientific. (2011, June 30). Safety Data Sheet for 4-Bromo-3-methylbenzenesulfonyl chloride.

- Wikipedia. Acyl chloride.

- Austin Community College District. Hazardous Spill Reporting and Response Procedures.

- ChemistryStudent. Acyl Chlorides (A-Level).

- Sigma-Aldrich. (2025, July 10).

- Tuttee Academy. (2021, June 27).

- Study.com. Video: Acyl Chloride Uses, Reactions & Synthesis.

- Fisher Scientific.

- American Chemical Society. Guide for Chemical Spill Response.

- Chemguide. an introduction to acyl chlorides (acid chlorides).

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. Acyl chloride - Wikipedia [en.wikipedia.org]

- 6. Acyl Chloride Uses, Reactions & Synthesis - Video | Study.com [study.com]

- 7. ehs.sonoma.edu [ehs.sonoma.edu]

- 8. chemicalbook.com [chemicalbook.com]

- 9. safeti.com [safeti.com]

- 10. research.uga.edu [research.uga.edu]

- 11. safety.charlotte.edu [safety.charlotte.edu]

- 12. ehss.syr.edu [ehss.syr.edu]

- 13. chemsafe.ie [chemsafe.ie]

- 14. chemicals.co.uk [chemicals.co.uk]

- 15. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]

- 16. oshatrainingschool.com [oshatrainingschool.com]

- 17. acs.org [acs.org]

- 18. emuhelpdesk.atlassian.net [emuhelpdesk.atlassian.net]

- 19. Learn How to Handle Small Hydrochloric Acid Spills Safely [northindustrial.net]

- 20. offices.austincc.edu [offices.austincc.edu]

Methodological & Application

Application Note: Friedel-Crafts Acylation using 4-Bromo-3-methylbenzoyl Chloride for the Synthesis of Diaryl Ketones

Abstract

This guide provides a comprehensive technical overview and a detailed experimental protocol for the Friedel-Crafts acylation reaction utilizing 4-Bromo-3-methylbenzoyl chloride. This reaction is a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds and synthesizing substituted diaryl ketones, which are pivotal intermediates in medicinal chemistry and materials science.[1][2] We will delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step laboratory protocol, provide troubleshooting guidance, and discuss the synthetic utility of the resulting products. This document is intended for researchers, chemists, and drug development professionals seeking to employ this versatile reaction.

Introduction and Scientific Context

The Friedel-Crafts acylation, first reported by Charles Friedel and James Mason Crafts in 1877, is a fundamental electrophilic aromatic substitution (EAS) reaction.[3] It facilitates the attachment of an acyl group to an aromatic ring, yielding a ketone.[4][5][6] This method is generally preferred over the related Friedel-Crafts alkylation because the acyl group deactivates the aromatic ring product, thus preventing undesirable polysubstitution reactions.[3][7]

The reagent of focus, this compound, is a valuable bifunctional building block. The acyl chloride moiety is the reactive site for the acylation, while the bromo and methyl substituents on the phenyl ring offer strategic points for subsequent synthetic transformations, such as palladium-catalyzed cross-coupling reactions, further expanding the molecular complexity of the final product.[8] The resulting (4-bromo-3-methylphenyl)(aryl)methanones are key precursors for a wide array of more complex molecular architectures.

The Mechanism of Friedel-Crafts Acylation

The reaction proceeds through a well-established three-step mechanism, initiated by a strong Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃).[4][5]

-

Formation of the Acylium Ion: The Lewis acid coordinates with the chlorine atom of the this compound. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is the potent electrophile required for the reaction.[4]

-

Electrophilic Attack: The π-electron system of the nucleophilic aromatic substrate attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[5]

-

Deprotonation and Aromaticity Restoration: The tetrachloroaluminate anion (AlCl₄⁻), formed in the first step, acts as a weak base, abstracting a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.[3]

However, a crucial distinction from other catalytic reactions is that the product, a diaryl ketone, is a Lewis base that forms a stable complex with the AlCl₃ catalyst.[3] This complexation sequesters the catalyst, rendering it inactive. Consequently, Friedel-Crafts acylation reactions must be run with stoichiometric amounts (or a slight excess) of the Lewis acid catalyst.[3][7] The desired ketone is liberated from this complex during the aqueous workup.[3][9]

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol describes the acylation of toluene with this compound to yield (4-bromo-3-methylphenyl)(p-tolyl)methanone. The principles are broadly applicable to other electron-rich aromatic substrates.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| This compound | 21900-25-4 | 233.50 | 10.0 | 1.0 | 2.34 g |

| Toluene | 108-88-3 | 92.14 | 12.0 | 1.2 | 1.11 g (1.28 mL) |

| Aluminum Chloride (anhydrous) | 7446-70-0 | 133.34 | 11.0 | 1.1 | 1.47 g |

| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | - | - | ~50 mL |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | - | - | ~15 mL |

| Saturated Sodium Bicarbonate (aq) | 144-55-8 | 84.01 | - | - | ~30 mL |

| Brine (Saturated NaCl, aq) | 7647-14-5 | 58.44 | - | - | ~30 mL |

| Magnesium Sulfate (anhydrous) | 7487-88-9 | 120.37 | - | - | ~2 g |

Equipment

-

100 mL three-neck round-bottom flask

-

Reflux condenser and dropping funnel

-

Septa and nitrogen/argon inlet

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

250 mL separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

Step-by-Step Procedure

CAUTION: This reaction must be performed in a certified fume hood. All reagents are hazardous. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Apparatus Setup: Assemble the three-neck flask with the dropping funnel, condenser (with a gas outlet to a bubbler), and a septum for the nitrogen/argon inlet. Ensure all glassware is oven-dried and cooled under a stream of inert gas to maintain anhydrous conditions.[10]

-

Initial Charging: To the reaction flask, add anhydrous aluminum chloride (1.47 g, 11.0 mmol) followed by anhydrous dichloromethane (20 mL). Begin stirring to form a suspension. Add toluene (1.28 mL, 12.0 mmol) to the flask. Cool the mixture to 0°C using an ice-water bath.

-

Acyl Chloride Addition: In a separate dry flask, dissolve this compound (2.34 g, 10.0 mmol) in anhydrous dichloromethane (15 mL). Transfer this solution to the dropping funnel.

-

Reaction Execution: Add the acyl chloride solution dropwise to the stirred, cooled AlCl₃ suspension over approximately 20-30 minutes. A slow addition rate is crucial to control the exothermic reaction and prevent side-product formation.[9][10] Hydrogen chloride gas will be evolved. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

-

Workup - Quenching: Once the reaction is complete, cool the flask back to 0°C in an ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 15 mL of concentrated HCl.[10] This procedure decomposes the aluminum chloride complex. Stir until all the solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of dichloromethane.[10]

-

Washing: Combine all organic layers. Wash successively with 30 mL of water, 30 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution!), and finally with 30 mL of brine.[7][10]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.[9]

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate) or by column chromatography on silica gel.

Experimental Workflow Diagram

Caption: General workflow for Friedel-Crafts acylation.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Wet reagents or glassware (AlCl₃ is highly moisture-sensitive). 2. Insufficient catalyst. 3. Deactivated aromatic substrate. | 1. Ensure all glassware is oven-dried and the reaction is run under inert gas. Use anhydrous grade solvents and fresh AlCl₃. 2. Use at least 1.1 equivalents of AlCl₃.[7] 3. Ensure the substrate is not strongly deactivated (e.g., nitrobenzene). |

| Formation of Multiple Spots on TLC | 1. Isomeric products formed due to multiple substitution sites. 2. Side reactions from excessive heat. | 1. The directing effects of substituents on the arene will dictate isomer distribution.[11] Purification by column chromatography may be required. 2. Maintain strict temperature control, especially during the addition step. |

| Dark, Tarry Reaction Mixture | 1. Reaction temperature was too high, leading to polymerization or degradation. | 1. Maintain careful temperature control (0°C) during the initial addition of reagents. Ensure the exothermic reaction does not overheat.[7] |

| Product Fails to Crystallize | 1. Presence of impurities. 2. Incorrect solvent for recrystallization. | 1. Purify the crude material via silica gel chromatography before attempting recrystallization. 2. Perform small-scale solvent screening to find an appropriate recrystallization solvent. |

Product Characterization

The identity and purity of the synthesized (4-bromo-3-methylphenyl)(p-tolyl)methanone should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: Expect distinct aromatic signals for both phenyl rings, with coupling patterns indicative of their substitution. Two singlets should be present for the two different methyl groups.

-

¹³C NMR Spectroscopy: The spectrum will show a characteristic signal for the ketone carbonyl carbon around 195 ppm, in addition to signals for the aromatic and methyl carbons.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1650-1690 cm⁻¹ is indicative of the diaryl ketone carbonyl (C=O) stretch.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the product's molecular weight, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope.

Safety and Handling

-

This compound: Corrosive and a lachrymator. Handle with care, avoiding inhalation of vapors and contact with skin.

-

Aluminum Chloride (AlCl₃): Corrosive solid. Reacts violently with water, releasing large amounts of heat and corrosive HCl gas. Weigh and handle quickly in an anhydrous environment.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Always handle in a fume hood.

-

Concentrated HCl: Highly corrosive. Causes severe burns.

Always perform the reaction in a well-ventilated fume hood. Any contact with skin or eyes should be flushed immediately with copious amounts of water, and medical attention should be sought.

References

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]

-

Journal of Chemical Education. (2016). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. ACS Publications. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Retrieved from [Link]

-

Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. Study.com. Retrieved from [Link]

-

University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. umich.edu. Retrieved from [Link]

-

Chemguide. (n.d.). friedel-crafts acylation of benzene. Chemguide. Retrieved from [Link]

-

ResearchGate. (n.d.). Strategies for the synthesis of diaryl ketones. ResearchGate. Retrieved from [Link]

-

Save My Exams. (2024). Friedel-Crafts Acylation. Save My Exams. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under. Semantic Scholar. Retrieved from [Link]

-

Organic Chemistry Portal. (2000). Unsymmetrical Diaryl Ketones from Arenes. Organic Chemistry Portal. Retrieved from [Link]

-

Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Friedel Crafts aromatic acylation of benzene methylbenzene electrophilic substitution mechanism. Doc Brown's Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]

-

Scientific & Academic Publishing. (2015). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. Scientific & Academic Publishing. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Unsymmetrical Diaryl Ketones from Arenes [organic-chemistry.org]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. Friedel-Crafts Reactions | Alkylation & Acylation - Lesson | Study.com [study.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. websites.umich.edu [websites.umich.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

Synthesis of Ketones with 4-Bromo-3-methylbenzoyl chloride: Advanced Protocols and Methodologies

An Application Guide for Researchers and Drug Development Professionals

Abstract

4-Bromo-3-methylbenzoyl chloride is a pivotal chemical intermediate, valued for its dual reactive sites: a highly electrophilic acyl chloride and a versatile aryl bromide. This combination allows for sequential, chemoselective functionalization, making it a cornerstone in the synthesis of complex molecules, particularly substituted diaryl ketones and related scaffolds. These target molecules are prevalent in medicinal chemistry, agrochemicals, and materials science. This guide provides an in-depth exploration of the primary synthetic routes to ketones utilizing this reagent, offering detailed, field-tested protocols. We will dissect the mechanistic underpinnings of each method, from classic Friedel-Crafts acylation to modern palladium-catalyzed cross-coupling reactions, providing the causal logic behind experimental choices to ensure reproducible and high-yielding outcomes.

Safety, Handling, and Storage of Acyl Chlorides

Acyl chlorides, including this compound, are hazardous reagents that demand strict adherence to safety protocols. Their high reactivity makes them corrosive and highly sensitive to moisture.

-

Corrosivity and Lachrymatory Effects : Acyl chlorides are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[1][2] They are also lachrymatory, meaning they cause tears.[1] All manipulations must be performed within a certified chemical fume hood.

-

Reactivity with Water : A critical characteristic is their violent reaction with water, including atmospheric moisture, which produces corrosive hydrogen chloride (HCl) gas.[1][3] This necessitates the use of anhydrous (dry) conditions for both reactions and storage.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-resistant lab coat.[4][5]

-

Storage : Store this compound in a cool, dry, well-ventilated area, away from water, alcohols, amines, strong bases, and oxidizing agents.[1][3][5] Containers must be kept tightly sealed, often under an inert atmosphere such as nitrogen or argon, to prevent hydrolysis.[1][6]

-

Disposal : Dispose of waste as hazardous chemical waste in accordance with local and national regulations.[4] Do not discharge to sewer systems.[4]

Synthetic Methodology I: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for forming an aryl-ketone bond. It involves an electrophilic aromatic substitution where the aromatic ring acts as a nucleophile, attacking a highly reactive acylium ion electrophile.[7][8]

Principle and Mechanism

The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which coordinates to the oxygen of the acyl chloride, making the carbonyl carbon significantly more electrophilic. This complex then dissociates to form a resonance-stabilized acylium ion.[7][8] The arene attacks this ion, forming a resonance-stabilized carbocation intermediate (sigma complex), which then loses a proton to restore aromaticity and yield the final ketone product. A key advantage of acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polyacylation.[9][10]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of (4-Bromo-3-methylphenyl)(phenyl)methanone

Materials:

-

This compound

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Benzene (Caution: Carcinogen)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Assemble a flame-dried three-necked round-bottom flask fitted with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a drying tube (e.g., CaCl₂). The system must be protected from atmospheric moisture.[11]

-

Reagent Charging: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the suspension to 0 °C in an ice-water bath.

-

Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.[11] The reaction to form the acylium ion is often exothermic.[7]

-

Addition of Arene: Add anhydrous benzene (1.5-2.0 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup (Quenching): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[7][11]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.[7]

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[11]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude ketone by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

Synthetic Methodology II: Acylation of Organometallic Reagents

The reaction of acyl chlorides with highly reactive organometallics like Grignard or organolithium reagents typically leads to the formation of tertiary alcohols, as the intermediate ketone is more reactive than the starting acyl chloride towards the nucleophile.[12][13] To selectively synthesize ketones, less reactive organometallic reagents are required.

Using Organocuprates (Gilman Reagents)

Principle: Lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are significantly less reactive than Grignard reagents.[12] This reduced reactivity allows them to react efficiently with highly reactive acyl chlorides but not with the resulting ketone product, especially at low temperatures.[12][14][15][16] This chemoselectivity makes them an excellent choice for ketone synthesis.

Protocol: Synthesis of 1-(4-Bromo-3-methylphenyl)ethan-1-one

-

Gilman Reagent Preparation: In a flame-dried flask under argon, suspend Copper(I) Iodide (CuI, 0.5 equivalents) in anhydrous diethyl ether or THF at -78 °C (dry ice/acetone bath). Add a solution of methyllithium (CH₃Li, 1.0 equivalent) dropwise. The solution will change color, indicating the formation of lithium dimethylcuprate ((CH₃)₂CuLi).

-

Acylation: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the freshly prepared Gilman reagent at -78 °C.

-